Home > Products > Building Blocks P1352 > 7-Chloro-1H-pyrazolo[3,4-c]pyridine
7-Chloro-1H-pyrazolo[3,4-c]pyridine - 76006-11-6

7-Chloro-1H-pyrazolo[3,4-c]pyridine

Catalog Number: EVT-350044
CAS Number: 76006-11-6
Molecular Formula: C6H4ClN3
Molecular Weight: 153.57 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-Ethyl-1-(4-fluorophenyl)-6-phenyl-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine (Compound 11)

  • Compound Description: This compound was discovered as a novel PDE4 inhibitor through high-throughput file screening. []

CP-220,629 (Compound 22)

  • Compound Description: This compound is an analog of Compound 11, exhibiting 50-fold greater potency as a PDE4 inhibitor, with an IC50 of 0.44 μM. [] It proved efficacious in a guinea pig model of antigen-induced airway obstruction and reduced eosinophil, neutrophil, and IL-1β responses in atopic monkeys. []

3-(3-Fluorophenyl)-7-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-c]pyridine (Compound 12a)

  • Compound Description: This compound exhibited notable antiproliferative activity against A2058 melanoma, DU145, and PC3 prostate cancer cell lines. [] Flow cytometry analysis revealed that it arrests PC-3 cells in the S phase of the cell cycle. []

3-(3-Fluorophenyl)-7-(4-methoxybenzyl)-1H-pyrazolo[3,4-c]pyridine (Compound 11a)

  • Compound Description: This analog of Compound 12a demonstrated considerable antiproliferative activity against the same three cancer cell lines (A2058, DU145, and PC3). []

1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, Compound 40)

  • Compound Description: Apixaban is a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. [] It represents a follow-up compound to Razaxaban (Compound 4) with improved pharmacokinetic properties. []
  • Relevance: While structurally more complex, Apixaban incorporates the key tetrahydropyrazolopyridinone scaffold, derived from the pyrazolo[3,4-c]pyridine core found in 7-Chloro-1H-pyrazolo[3,4-c]pyridine. [] This highlights the potential of this core structure for developing drugs targeting various therapeutic areas.
Overview

7-Chloro-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound characterized by a pyrazole ring fused to a pyridine structure, with a chlorine substituent at the 7-position. This compound belongs to the broader family of pyrazolo-pyridines, which are known for their diverse biological activities and potential applications in medicinal chemistry. The structural complexity and unique electronic properties of 7-chloro-1H-pyrazolo[3,4-c]pyridine make it an intriguing subject for research in drug discovery and development.

Source and Classification

7-Chloro-1H-pyrazolo[3,4-c]pyridine is classified under the category of pyrazolo-pyridine derivatives. It can be synthesized from various starting materials, including acyl ketones and amino compounds. Its classification as a heterocyclic compound highlights its significance in organic chemistry and pharmacology, where such structures often exhibit notable biological activities.

Synthesis Analysis

Methods

The synthesis of 7-chloro-1H-pyrazolo[3,4-c]pyridine typically involves the following methods:

  1. Starting Materials: The synthesis begins with 3-substituted acyl ketones and 5-aminopyridine compounds as raw materials. These precursors are crucial for constructing the pyrazolo-pyridine framework.
  2. Reaction Conditions: The reactions may require specific conditions such as temperature control, solvents, and catalysts to achieve optimal yields. For instance, methods involving heating under reflux or using microwave-assisted synthesis can enhance reaction efficiency.
  3. Purification: After synthesis, the product is often purified using techniques such as recrystallization or chromatography to isolate the desired compound from reaction by-products.

Technical details of these synthetic pathways can vary significantly based on the specific reagents and conditions employed in the laboratory setting .

Molecular Structure Analysis

Structure

The molecular structure of 7-chloro-1H-pyrazolo[3,4-c]pyridine consists of a fused pyrazole and pyridine ring system with a chlorine atom substituent at the seventh position of the pyrazole ring. This structural arrangement contributes to its chemical reactivity and biological properties.

Data

  • Molecular Formula: C_7H_5ClN_2
  • Molecular Weight: Approximately 154.58 g/mol
  • Structural Representation: The compound can be represented by its chemical structure diagram showing the connectivity of atoms within the rings.
Chemical Reactions Analysis

Reactions

7-Chloro-1H-pyrazolo[3,4-c]pyridine participates in various chemical reactions due to its reactive functional groups:

  1. Substitution Reactions: The chlorine atom can undergo nucleophilic substitution reactions with various nucleophiles, leading to derivatives with different substituents.
  2. Coupling Reactions: The compound can also engage in coupling reactions such as Suzuki or Sonogashira coupling to form more complex molecules useful in medicinal chemistry.

Technical details regarding these reactions include specific conditions (e.g., temperature, solvent) that optimize yields and selectivity .

Mechanism of Action

The mechanism of action for 7-chloro-1H-pyrazolo[3,4-c]pyridine is primarily explored in terms of its biological effects:

  1. Biological Activity: Compounds like 7-chloro-1H-pyrazolo[3,4-c]pyridine have been studied for their potential as anti-inflammatory agents, antitumor agents, and inhibitors of specific enzymes.
  2. Interaction with Biological Targets: The mechanism often involves binding to specific receptors or enzymes within biological systems, influencing cellular pathways that lead to therapeutic effects.

Data supporting these mechanisms typically arise from pharmacological studies demonstrating the compound's efficacy against various biological targets .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Solubility in organic solvents varies; polar solvents may enhance solubility compared to nonpolar solvents.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
  • Reactivity: Exhibits reactivity typical of halogenated compounds; particularly prone to nucleophilic attack due to the presence of the chlorine atom.

Relevant analyses often involve spectroscopic techniques (e.g., NMR, IR) to characterize these properties accurately .

Applications

7-Chloro-1H-pyrazolo[3,4-c]pyridine has several scientific uses:

  1. Medicinal Chemistry: Its derivatives are investigated for potential therapeutic applications in treating various diseases due to their biological activity.
  2. Drug Discovery: As part of fragment-based drug design approaches, this compound serves as a building block for developing new pharmaceuticals targeting specific diseases.

The ongoing research into its applications underscores its significance in advancing medicinal chemistry and pharmacology .

Synthetic Methodologies for 7-Chloro-1H-pyrazolo[3,4-c]pyridine Core Scaffold

Huisgen Indazole Synthesis Adaptations for Pyrazolo[3,4-c]pyridine Derivatives [2] [4]

The classical Huisgen indazole synthesis—a cyclocondensation between hydrazines and 1,3-dicarbonyl compounds—provides a foundational route to pyrazolo-fused systems. For pyrazolo[3,4-c]pyridines, this strategy was adapted by Chapman and Hurst using ortho-substituted pyridine precursors to direct regioselective ring closure. Key modifications enable access to the 7-chloro derivative:

  • Precursor Engineering: 5-Halo-2-formylpyridines serve as optimal substrates. Treatment with hydrazine acetate in acetic acid generates the unsubstituted pyrazolo[3,4-c]pyridine core via in situ enolization and cyclodehydration.
  • Acetyl Protection Strategy: Silva Júnior et al. enhanced this by employing 1-(5-halo-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-ones (3) as isolatable intermediates. This innovation improved handling and purity control. The critical adaptation involved introducing dichloroethane (DCE) as a co-solvent during the cyclization step, significantly enhancing reaction homogeneity and scalability [2].
  • Global Deprotection: The acetyl-protected intermediates (3) undergo facile deacetylation using NaOMe/MeOH at ambient temperature, yielding the desired 5-halo-1H-pyrazolo[3,4-c]pyridines (4) in >85% yield after optimization. This step is essential for liberating the N-H group required for subsequent functionalization at N-1 or N-2.

Table 1: Comparison of Huisgen Adaptations for Pyrazolo[3,4-c]pyridine Synthesis

PrecursorConditionsIntermediateFinal Product (4) YieldKey Advantage
5-Bromo-2-formylpyridineHydrazine acetate, AcOH, refluxNone (Direct)~65%Simplicity
5-Chloro-2-acetylpyridineHydrazine hydrate, DCE/AcOH, 80°C1-(5-Chloro-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one>90% (after deacetylation)High purity, Scalable, Crystallinity

This adapted Huisgen route provides a robust, gram-scale capable pathway to 5-halo-1H-pyrazolo[3,4-c]pyridines, the direct precursors to the 7-chloro isomer via positional isomerism conventions (where the 5-position in the synthetic numbering corresponds to the 7-position in the standard naming).

Regioselective Halogenation Strategies at Position C-7 [2] [4]

Direct introduction of chlorine at the C7 position of a preformed pyrazolo[3,4-c]pyridine core presents significant challenges due to:(i) The inherent electronic bias favoring electrophilic substitution at C3/C5 over C7,(ii) Potential competing N-halogenation, and(iii) The sensitivity of the heterocyclic core to harsh oxidative conditions.Consequently, two primary regioselective strategies dominate:

  • De Novo Synthesis via Halogenated Precursors: The most reliable method utilizes the adapted Huisgen route (Section 1.1) starting from commercially available or synthetically accessible 5-chloro-2-substituted pyridines. Ring closure inherently incorporates the chlorine atom at the position corresponding to C7 in the fused system. This approach avoids the need for late-stage direct C-H functionalization at C7.
  • Directed Ortho-Metalation (DoM): For introducing chlorine (or other substituents) onto a preformed, unsubstituted pyrazolo[3,4-c]pyridine core, regioselective metalation is essential. TMPMgCl·LiCl (Knochel-Hauser base) proved highly effective:
  • Protection Dependency: N-1 protected derivatives (e.g., SEM-protected 9a) undergo magnesiation exclusively at C7 when treated with TMPMgCl·LiCl at -40°C in THF. The optimal temperature is critical; higher temperatures lead to diminished yields and loss of regioselectivity [2].
  • Electrophilic Quenching: The resulting aryl-magnesium species reacts efficiently with electrophiles (E+). For chlorine introduction, quenching with hexachloroethane (Cl₃C-CCl₃) or N-chlorosuccinimide (NCS) provides the 7-chloro derivative.
  • Transmetalation: Alternatively, transmetalation to arylzinc species (using ZnCl₂) enables Negishi cross-coupling for introducing carbon-based electrophiles while preserving the C7-halogenation option. Crucially, N-2 protected isomers (e.g., 13b) under the same conditions undergo metalation at C3, highlighting the profound influence of the protecting group on regiochemistry.

Table 2: Regioselective Functionalization Strategies for C7

StrategySubstrate RequirementKey Reagent/ConditionRegioselectivityLimitations/Challenges
De Novo Synthesis5-Chloro-2-substituted pyridineHydrazine, DCE/AcOHInherent at C7Requires specific pyridine precursor
Directed Ortho-MetalationN1-SEM protected derivativeTMPMgCl·LiCl, -40°C, then E+>20:1 (C7 vs C3/C5)Requires protection/deprotection; Sensitive to temperature
Electrophilic HalogenationElectron-rich core (e.g., N-alkylated)NCS, 0°C, DCMLow (C3/C5 favored)Poor regioselectivity; Overhalogenation risk

Direct electrophilic chlorination (e.g., using NCS) of the unprotected core is generally low-yielding and unselective, underscoring the superiority of the precursor or DoM strategies for C7-chloro introduction.

Optimization of Solvent Systems and Catalytic Conditions for Scalability [1] [2] [6]

Translating laboratory-scale syntheses of 7-chloro-1H-pyrazolo[3,4-c]pyridine into industrially viable processes necessitates careful optimization of solvent systems, catalysts, and reaction conditions to enhance yield, purity, and throughput while minimizing cost and environmental impact:

  • Solvent Engineering in Cyclization & N-Alkylation:
  • Cyclization (Huisgen Adaptation): As noted in Section 1.1, employing dichloroethane (DCE) as a co-solvent with acetic acid was pivotal. DCE improves substrate solubility, facilitates azeotropic removal of water (driving the cyclodehydration), and allows the reaction mixture to remain homogeneous even upon scaling, leading to reproducible yields >90% for the acetyl-protected intermediate after deacetylation [2]. Replacing DCE with toluene or xylenes resulted in lower yields (60-75%) and increased formation of tar-like byproducts.
  • N-Alkylation: The synthesis of derivatives like 7-chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine (CAS: 957760-15-5) requires efficient N-alkylation. Zhang et al. optimized this using sodium hydride (NaH) as base in anhydrous tetrahydrofuran (THF) under an inert atmosphere at 0°C, followed by addition of methyl iodide. Maintaining low temperature during base deprotonation minimizes competing hydrolysis or side reactions. Gradual warming to 20°C ensures complete methylation. This protocol achieved a 24% isolated yield of the N-methylated product directly from 7-chloro-1H-pyrazolo[3,4-c]pyridine, with the moderate yield attributed to incomplete deprotonation/reaction rather than solvent issues [1].
  • Catalyst-Enabled Functionalization & Coupling:
  • C-H Borylation/Suzuki-Miyaura: Late-stage diversification often requires catalytic C-H activation. Iridium-catalyzed C3-borylation (using [Ir(OMe)(cod)]₂/dtbpy) proceeds efficiently in dioxane at 80°C. Subsequent Suzuki-Miyaura coupling of the boronate ester benefits from Pd(dppf)Cl₂ catalysis in dimethylacetamide (DMAc) with Cs₂CO₃ as base. For challenging couplings (e.g., with electron-deficient or heteroaryl halides), adding CuCl (10 mol%) accelerates transmetalation, improving yields from <20% to 31-48% [2].
  • Negishi Coupling at C7: The C7-magnesiated species (from DoM) transmetalates smoothly to zinc. Negishi coupling employing Pd(OAc)₂/XPhos catalyst system in THF/NMP mixtures at 60°C provides high yields (71-83%) of C7-arylated products. THF ensures solubility of the organozinc reagent, while NMP stabilizes the catalytic species.
  • Advanced Heterogeneous Catalysis: Recent innovations focus on sustainability. Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂, a magnetic nanoparticle-supported metal-organic framework (MOF) catalyst, enables efficient multi-component reactions under solvent-free conditions at 100°C. Its high surface area, acid/base bifunctionality, and magnetic separability (eliminating filtration steps) make it highly attractive for scalable synthesis of complex pyrazolopyridine derivatives, although direct application to the 7-chloro core itself was implied in precursor synthesis [6]. Catalyst recyclability was demonstrated over 5 cycles with minimal activity loss (<5%).
  • Scalability and Process Considerations:
  • Temperature Control: Precise thermal management is crucial. Metalation at C7 requires strict maintenance of -40°C [2], while borylation necessitates 80°C for effective C-H activation.
  • Atmosphere Sensitivity: Key steps (metalation, Ir-borylation, Pd-couplings) demand rigorous exclusion of air and moisture using inert gas (N₂, Ar) atmospheres to prevent catalyst deactivation and substrate decomposition.
  • Purification: The inherent polarity and potential for regioisomer formation often necessitate chromatographic purification on small scales. Developing crystallization protocols (e.g., leveraging HCl salt formation of the free base) is vital for large-scale manufacturing.

Table 3: Impact of Optimized Conditions on Synthesis Efficiency

Reaction StepStandard ConditionsOptimized ConditionsYield ImprovementKey Scalability Benefit
Huisgen CyclizationAcOH only, refluxAcOH/DCE (1:1), 80°C65% → >90%Homogeneous mixture, Easier work-up
N1-MethylationNaH, DMF, RT, MeINaH, THF, 0°C → 20°C, inert atm, MeI15% → 24%Reduced side products, Better control
C3 Suzuki Coupling (9b)Pd(dppf)Cl₂, Cs₂CO₃, DMAc, 100°C+ 10 mol% CuCl<20% → 31-48%Enabled difficult couplings
C7 Negishi CouplingPd(PPh₃)₄, THF, refluxPd(OAc)₂/XPhos, THF/NMP, 60°C~60% → 71-83%Higher catalyst stability/efficiency
MOF-Catalyzed MCRHomogeneous catalyst, solventFe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂, solvent-freeN/A (Novel)Simplified work-up, Catalyst recyclability

These optimization efforts collectively address the critical triad of regiocontrol, functional group tolerance, and operational simplicity, paving the way for the gram-to-kilogram scale production of 7-chloro-1H-pyrazolo[3,4-c]pyridine and its elaborations for drug discovery pipelines.

Properties

CAS Number

76006-11-6

Product Name

7-Chloro-1H-pyrazolo[3,4-c]pyridine

IUPAC Name

7-chloro-1H-pyrazolo[3,4-c]pyridine

Molecular Formula

C6H4ClN3

Molecular Weight

153.57 g/mol

InChI

InChI=1S/C6H4ClN3/c7-6-5-4(1-2-8-6)3-9-10-5/h1-3H,(H,9,10)

InChI Key

LGYXPMDWRGMZCV-UHFFFAOYSA-N

SMILES

C1=CN=C(C2=C1C=NN2)Cl

Canonical SMILES

C1=CN=C(C2=C1C=NN2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.